1H-Pyrimidine-2,4-dione, 1-(2,3-dihydroxypropyl)-
Description
The compound "1H-Pyrimidine-2,4-dione, 1-(2,3-dihydroxypropyl)-" is a pyrimidine dione derivative featuring a 2,3-dihydroxypropyl substituent. Pyrimidine-2,4-dione (uracil derivative) is a heterocyclic aromatic ring system with two keto groups at positions 2 and 2.
Properties
CAS No. |
34793-31-2 |
|---|---|
Molecular Formula |
C7H10N2O4 |
Molecular Weight |
186.17 g/mol |
IUPAC Name |
1-(2,3-dihydroxypropyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O4/c10-4-5(11)3-9-2-1-6(12)8-7(9)13/h1-2,5,10-11H,3-4H2,(H,8,12,13) |
InChI Key |
UPONUIQDSKBZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)CC(CO)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- The target compound (pyrimidine dione core) differs from these benzene-based dyes in electronic structure, which affects UV absorption and color properties.
- Pyrimidine diones are less commonly used in hair dyes compared to nitroanilines, suggesting specialized roles in stability or alternative applications .
2.2. RK-Blau (CAS 114087-42-2)
RK-Blau, described in , is a nitroaniline derivative with a 2,3-dihydroxypropylamino group. Its structure, N-(2,3-dihydroxypropyl)-4-[ethyl-(2-hydroxyethyl)amino]-2-nitroaniline hydrochloride, highlights:
- Hydrogen bonding : The dihydroxypropyl group facilitates solubility and interaction with hair keratin.
- Charge properties : The hydrochloride salt enhances water solubility, a feature absent in neutral pyrimidine diones.
Comparison :
- However, its heterocyclic core may offer superior thermal stability .
2.3. Nonlinear Optical (NLO) Chromophores
describes 1-(2,3-dihydroxypropyl)-4-{2-[4-(dimethylamino)phenyl]vinyl}pyridinium chloride, a push-pull chromophore with a dihydroxypropyl group. Key features include:
Contrast with Pyrimidine Dione :
- The pyridinium core in the NLO chromophore provides a strong electron acceptor, while pyrimidine dione’s keto groups offer moderate electron-withdrawing capacity.
- Applications diverge: Pyrimidine dione derivatives are less studied in photonics but may excel in biomedical contexts due to biocompatibility .
Data Tables
Research Findings and Trends
- Solubility and Reactivity : The 2,3-dihydroxypropyl group universally enhances hydrophilicity and hydrogen-bonding capacity across analogs, critical for both cosmetic formulations (e.g., hair dyes) and materials science (e.g., polymer composites) .
- Structural Influence on Function : Nitroaromatic derivatives (e.g., hair dyes) prioritize electron-deficient cores for color development, while pyrimidine/pyridinium systems focus on electronic delocalization for optical or thermal stability .
Q & A
Q. What are the established synthetic routes for 1H-Pyrimidine-2,4-dione, 1-(2,3-dihydroxypropyl)-, and what reaction conditions are critical for optimizing yield?
The synthesis typically involves multi-step modifications of pyrimidine precursors. A general approach includes:
- Nucleoside analog synthesis : Starting with thymidine or similar pyrimidine derivatives, introduce the dihydroxypropyl group via alkylation or Michael addition under controlled pH (5–7) and temperature (60–80°C) to preserve stereochemistry .
- Catalyst use : Nanostructured catalysts (e.g., PANI-Co composites) can enhance reaction efficiency in ethanol or DMF solvents .
- Purification : Column chromatography (silica gel, methanol/chloroform eluent) or recrystallization (ethanol/water) ensures purity. Monitor intermediates via TLC .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the dihydroxypropyl substitution pattern and pyrimidine ring integrity. Key signals include:
- Downfield shifts for carbonyl groups (δ 160–170 ppm in ¹³C NMR).
- Protons on the dihydroxypropyl chain (δ 3.5–4.5 ppm in ¹H NMR) .
Q. How does the compound’s stability vary under different storage conditions?
- Temperature : Store at –20°C in anhydrous DMSO or ethanol to prevent hydrolysis. Avoid repeated freeze-thaw cycles .
- pH sensitivity : Degrades rapidly in acidic (pH < 3) or basic (pH > 9) conditions due to lactam ring opening. Neutral buffers (e.g., PBS) are recommended for biological assays .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data when characterizing synthetic intermediates?
- Multi-technique validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography to resolve overlapping signals or confirm stereochemistry .
- Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled precursors to simplify complex splitting patterns in crowded spectral regions .
Q. How can researchers optimize experimental designs to study this compound’s interference with DNA replication?
- In vitro assays :
- DNA polymerase inhibition : Use gel electrophoresis or fluorescent dNTP incorporation assays (e.g., with FAM-labeled primers) to quantify inhibition kinetics .
- Competitive binding : Titrate the compound against natural thymidine in primer extension assays (e.g., Klenow fragment) to determine IC₅₀ values .
Q. What computational methods are effective for predicting structure-activity relationships (SAR) of dihydroxypropyl-modified pyrimidines?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with DNA polymerase active sites (e.g., PDB 1TGO). Focus on hydrogen bonding with the dihydroxypropyl group and steric clashes .
- MD simulations : GROMACS or AMBER can simulate conformational stability in aqueous vs. lipid bilayer environments .
Q. How do researchers address discrepancies between in vitro and in vivo efficacy data for antiviral applications?
- Metabolic stability : Perform liver microsome assays to identify cytochrome P450-mediated degradation pathways .
- Prodrug strategies : Modify the dihydroxypropyl group with acetyl or phosphate esters to enhance membrane permeability .
- In vivo models : Use transgenic mice expressing humanized DNA polymerases to bridge translational gaps .
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